

Advanced Multi-Nuclear NMR Characterization of p-Octylphenyl Phosphate

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Compound of Interest

Compound Name: *p-OctylphenylPhosphate*

Cat. No.: *B14112299*

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Executive Summary

This application note details the structural elucidation and purity assessment of p-Octylphenyl Phosphate (POPP) using multi-nuclear NMR spectroscopy (

,

, and

). POPP is a critical intermediate in surfactant synthesis and a substrate in biochemical phosphatase assays.[1] Its amphiphilic nature and susceptibility to hydrolysis require a rigorous characterization protocol.[1]

This guide moves beyond basic spectral acquisition, focusing on quantitative purity analysis, distinction of mono/di-ester impurities, and hydrolysis monitoring.[1]

Chemical Context & Spectral Strategy

The Analyte

- Compound: p-Octylphenyl Phosphate (Mono-ester form typically, though di-ester is a common impurity).[1]

- Structure: A phosphate headgroup attached to a phenol ring, para-substituted with an octyl chain (often branched 1,1,3,3-tetramethylbutyl if derived from Triton X precursors, or linear n-octyl).[1]
- Critical Quality Attributes (CQAs):
 - Molar Ratio: Octyl tail vs. Phosphate head (confirmed by integration).
 - Esterification Degree: Mono-ester vs. Di-ester (confirmed by chemical shift).
 - Hydrolysis: Presence of free inorganic phosphate () and p-octylphenol.[1]

The Strategy: Multi-Nuclear Approach

We utilize a "Triangulation Method" where three nuclei validate each other:

- NMR: The primary purity filter.[1] Instantly separates inorganic phosphate, mono-esters, and di-esters.[1]
- NMR: Validates the hydrophobic tail and aromatic substitution pattern (AA'BB' system).
- NMR: Uses Phosphorus-Carbon coupling constants () to definitively assign the aromatic carbons attached to the phosphate.[1]

Experimental Protocol

Reagents & Safety

- Solvent: Chloroform-d () with 0.03% TMS (for neutral esters).
 - Note: If characterizing the salt form (e.g., Sodium p-octylphenyl phosphate), use Deuterium Oxide ()

) or Methanol-

(

).[1]

- Internal Standard (Optional for

): Triphenyl Phosphate (TPP) in a coaxial insert (prevents chemical interaction).[1]

- Safety: POPP is an organophosphate; wear nitrile gloves and work in a fume hood to avoid inhalation of dust or aerosols.[1]

Sample Preparation

Objective: Prepare a 20-30 mM solution to ensure adequate S/N for acquisition.

- Weighing: Accurately weigh 15 mg of p-Octylphenyl Phosphate into a clean vial.
- Solvation: Add 600

L of

).[1]

- Critical Step: Vortex for 30 seconds. If the solution is cloudy (indicating salt formation or high moisture), add 50

L of

to solubilize.

- Filtration: If particulates remain, filter through a 0.45
m PTFE syringe filter directly into the 5mm NMR tube.
- Reference: For
, use an external reference of 85%

(set to 0.00 ppm) or calibrate relative to the TPP insert (-17.8 ppm).

Acquisition Parameters (400 MHz Instrument equivalent)

Parameter	(Proton)	(Phosphorus)	(Carbon)
Pulse Sequence	zg30 (Standard)	zgpg30 (Proton Decoupled)	zgpg30 (Power Gated)
Spectral Width	12 ppm	100 ppm (-50 to +50)	220 ppm
Relaxation Delay (D1)	1.0 s	5.0 s (Essential for integration)	2.0 s
Scans (NS)	16	64 - 128	1024+
Acquisition Time	3-4 s	1-2 s	1-2 s
Temperature	298 K	298 K	298 K

Expert Insight: For

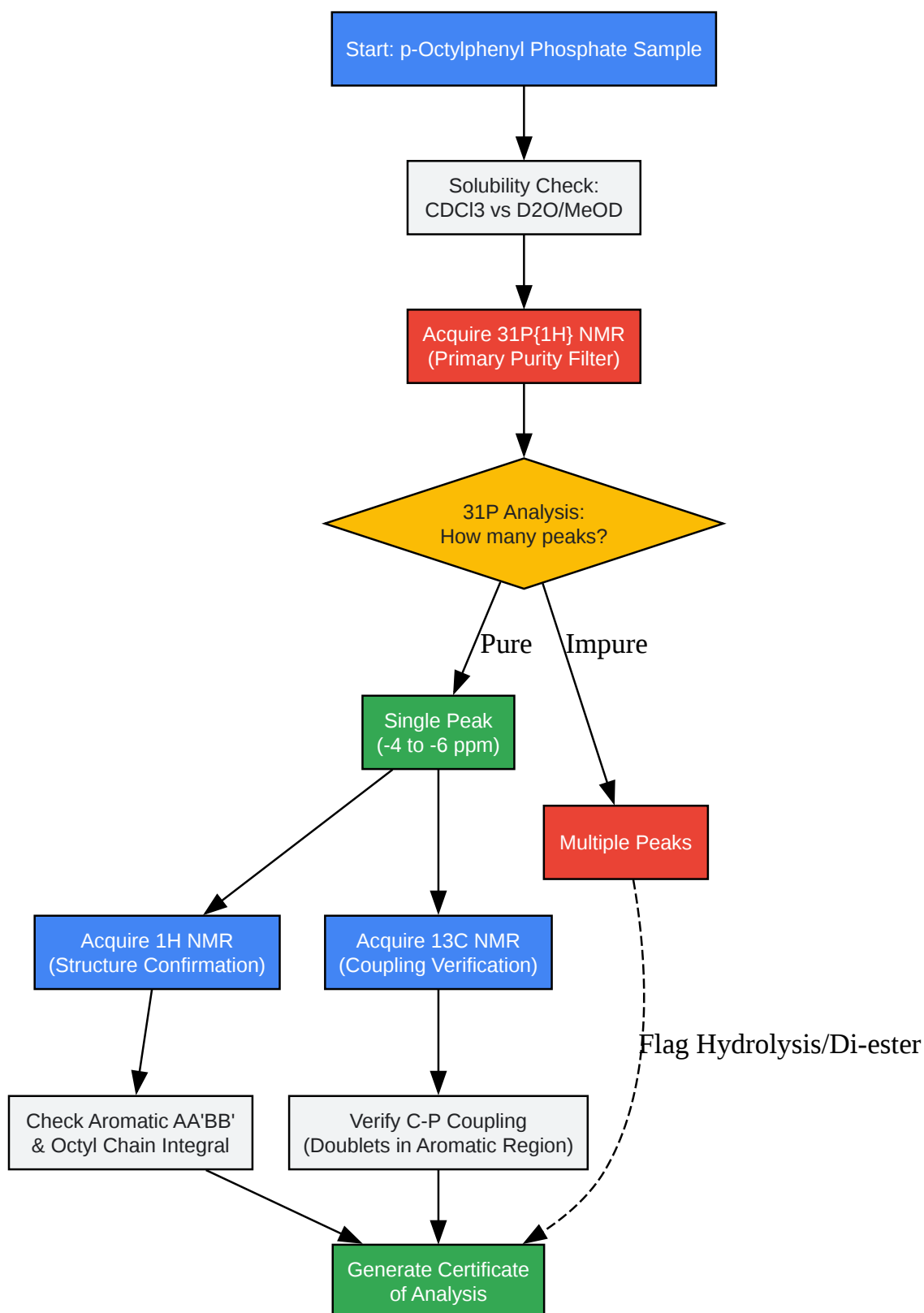
quantitation, the relaxation time (

) of phosphorus can be long (2-10s).^[1] A D1 of 5 seconds is a minimum requirement; for certified purity work, measure

first or use D1 > 10s.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the sample, from preparation to spectral decision-making.



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Figure 1: Decision-matrix workflow for the NMR characterization of organophosphates. Note the prioritization of

as the initial quality gate.

Data Analysis & Interpretation

NMR: The Purity Fingerprint

The chemical shift of phosphorus is highly sensitive to the esterification state and pH.

Species	Approx. ^{[1][2][3][4][5][6][7]} Shift (ppm) ^[8]	Notes
p-Octylphenyl Phosphate (Mono)	-4.5 to -6.0	Main peak. ^[1] Broadens if acidic protons exchange. ^[1]
Di-(p-octylphenyl) Phosphate	-10.0 to -13.0	Common synthesis byproduct. ^[1]
Inorganic Phosphate ()	0.0 () 2)	Indicates hydrolysis. ^[1] Shift is pH dependent. ^[1]
Triphenyl Phosphate (Ref)	-17.8	If used as internal standard. ^[1]

Note: Shifts are relative to 85%

at 0 ppm.

NMR: Structural Confirmation

The aromatic region provides the classic para-substitution pattern, while the aliphatic region confirms the octyl chain structure (linear vs. branched).

- Aromatic Region (6.8 - 7.4 ppm):
 - Look for an AA'BB' system (two doublets, often looking like "roofed" doublets).^[1]

- ~7.15 ppm (2H, d, Hz): Protons meta to phosphate (ortho to alkyl).
- ~7.30 ppm (2H, d, Hz): Protons ortho to phosphate.^[1] Note: These may show small long-range coupling to P (Hz).^[1]
- Aliphatic Region (0.5 - 2.0 ppm):
 - Linear Octyl: Triplet at ~2.6 ppm (benzylic), multiplet envelope 1.2-1.6 ppm (chain), triplet at 0.88 ppm (terminal).^[1]
 - Branched (1,1,3,3-tetramethylbutyl): Singlets at ~0.7 ppm and ~1.4 ppm, and a methylene singlet at ~1.7 ppm.^[1] Distinguishing this is crucial for sourcing validation.

NMR: The C-P Coupling Diagnostic

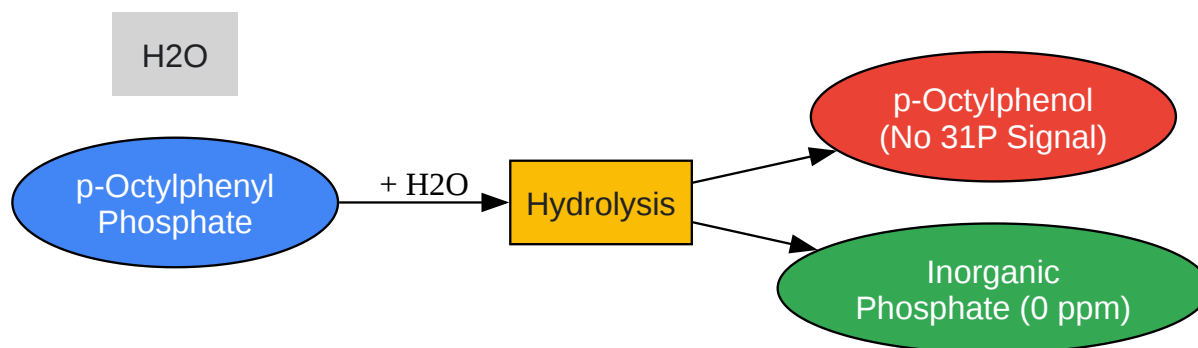
Carbon-13 is definitive because Carbon-Phosphorus coupling (

) proves the phosphate is covalently bound to the ring.^[1]

- Ipso-Carbon (C1 attached to O-P):
~148-150 ppm.^[1] Appears as a doublet with Hz.^[1]
- Ortho-Carbon (C2):
~120 ppm.^[1] Appears as a doublet with Hz.^[1]
- Para/Meta Carbons: Usually singlets or show negligible coupling.^[1]

Mechanism of Hydrolysis & Degradation

Understanding the breakdown is vital for stability studies.[1] Hydrolysis cleaves the P-O-C bond, yielding p-octylphenol and inorganic phosphate.[1]



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Figure 2: Hydrolysis pathway.[1] In

NMR, this results in the disappearance of the ester peak (-5 ppm) and growth of the peak (0 ppm).

Troubleshooting & Validation

- Issue: Broad

signals.

- Cause: Chemical exchange of the acidic protons on the phosphate group.
- Fix: Add a small amount of EDTA-buffer or perform the experiment in a buffered solution to stabilize pH.

- Issue: Missing

Quaternary Carbons.

- Cause: Long relaxation times for quaternary carbons and splitting due to C-P coupling reduces peak height.[1]
- Fix: Increase D1 to 3-5 seconds and increase scan count (NS > 1024).
- Validation Check: Calculate the integral ratio of the Aromatic Protons (4H) to the Terminal Methyl (3H).
 - Theoretical Ratio:

.[1]
 - Acceptance Criteria:

(allows for minor integration errors).[1] Deviations suggest alkyl chain degradation or impurities.[1]

References

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